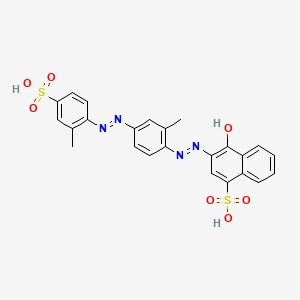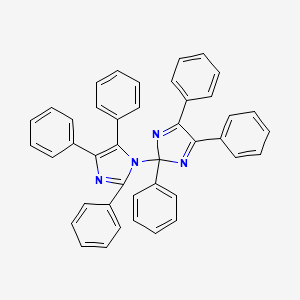
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with bis(2-hydroxyethyl)amino groups. The dihydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multiple steps. One common method starts with the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions to form the intermediate 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde . This intermediate is then subjected to further reactions to introduce the quinazolinone core and additional functional groups.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as hydroxyl protection, Vilsmeier reaction, and hydrolysis deprotection . These steps are carefully controlled to maintain the integrity of the compound and minimize impurities.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: The compound is used in the production of various materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. Its ability to act as a chelating agent allows it to modulate the activity of enzymes and other proteins .
類似化合物との比較
Similar Compounds
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: Used in coordination chemistry and as a complexing agent.
Uniqueness
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it more versatile compared to similar compounds .
特性
CAS番号 |
75159-21-6 |
|---|---|
分子式 |
C14H22Cl2N4O3 |
分子量 |
365.3 g/mol |
IUPAC名 |
3-[[[bis(2-hydroxyethyl)amino]methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C14H20N4O3.2ClH/c19-7-5-17(6-8-20)9-15-10-18-11-16-13-4-2-1-3-12(13)14(18)21;;/h1-4,11,15,19-20H,5-10H2;2*1H |
InChIキー |
NRABTZIPTPLTSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CNCN(CCO)CCO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



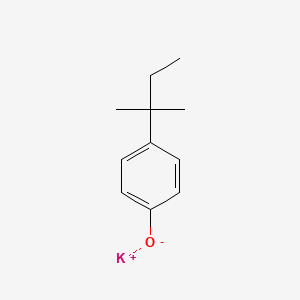

![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
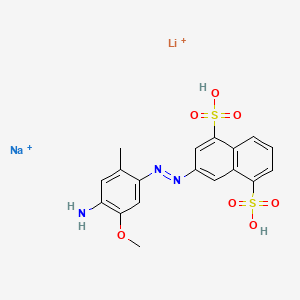
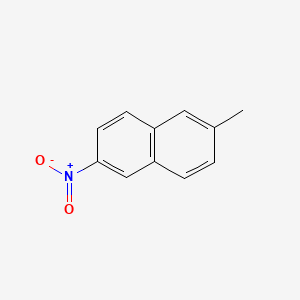


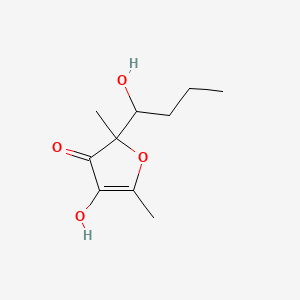
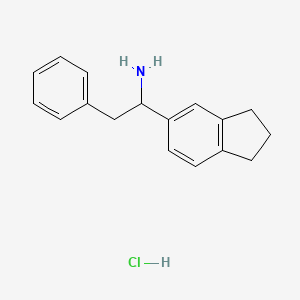
![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
